Ganoderic acid epsilon
CAS No.: 294674-05-8
Cat. No.: VC8464929
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 294674-05-8 |
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Molecular Formula | C30H44O7 |
Molecular Weight | 516.7 g/mol |
IUPAC Name | (E,4S,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
Standard InChI | InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
Standard InChI Key | MIWGXXQCEDNROQ-UZOYOLKESA-N |
Isomeric SMILES | C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Canonical SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Chemical Structure and Properties
Molecular Architecture
The compound’s structure was elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Key features include:
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A lanostane skeleton with hydroxyl groups at positions 3β, 7β, and 23S .
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A 24E-conjugated diene side chain terminating in a carboxylic acid group .
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Ketone functionalities at positions 11 and 15, which distinguish it from other ganoderic acids .
The stereochemistry of the C-23 chiral center was confirmed using a modified Mosher’s method, establishing the S-configuration .
Physicochemical Properties
Table 1 summarizes critical physicochemical data for ganoderic acid epsilon:
Natural Sources and Isolation
Occurrence in Ganoderma lucidum
Ganoderic acid epsilon is primarily isolated from the spores of G. lucidum, though trace amounts are present in the fruiting bodies . The spores are harvested, dried, and subjected to solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification using silica gel or HPLC .
Synthetic Accessibility
To date, no total synthesis of ganoderic acid epsilon has been reported. Its structural complexity—particularly the stereochemical arrangement of hydroxyl and ketone groups—poses significant challenges for synthetic organic chemists.
Pharmacological Activities
Cytotoxic Effects
In vitro studies demonstrate moderate cytotoxicity against murine tumor cell lines:
These values suggest selective antiproliferative activity, though mechanisms remain uncharacterized. Comparative analyses with other ganoderic acids (e.g., ganoderic acid A) indicate that oxygenation patterns influence potency .
Analytical Characterization
Spectroscopic Signatures
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¹H NMR: Distinct signals at δ 5.58 (H-24) and δ 5.32 (H-8) confirm the diene system .
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¹³C NMR: Carbonyl resonances at δ 211.2 (C-11) and δ 206.8 (C-15) verify ketone groups .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) elutes ganoderic acid epsilon at 22.3 min, with UV-Vis absorption maxima at 242 nm .
Applications and Future Directions
Therapeutic Prospects
The compound’s cytotoxicity positions it as a candidate for anticancer drug development, particularly in combinatorial regimens to enhance efficacy. Additionally, its structural motifs align with pharmacophores known to modulate oxidative stress pathways .
Research Gaps
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Mechanistic studies: Elucidate targets in apoptosis or cell cycle arrest.
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In vivo validation: Assess pharmacokinetics and toxicity in murine models.
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Synthetic routes: Develop scalable methodologies for structure-activity optimization.
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